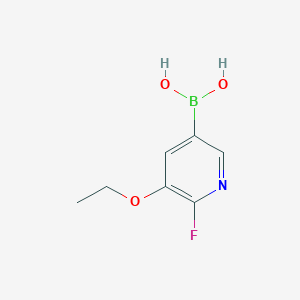

2-Fluoro-3-ethoxypyridine-5-boronic acid

Description

Significance of Pyridine-Based Boronic Acids in Modern Organic Synthesis

Pyridine-based boronic acids and their derivatives are crucial building blocks in modern organic synthesis, largely owing to their versatility and stability. nih.govwikipedia.org Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon (C-C) bonds. wikipedia.orgchemicalbook.com This reaction's success is attributed to its tolerance of a wide range of functional groups, the relatively low toxicity of the boron-containing byproducts, and the commercial availability of numerous boronic acid reagents. nih.gov

The pyridine (B92270) ring is a key structural motif in over 7,000 existing drug molecules and numerous agrochemicals. nih.govrsc.org Consequently, methods for its incorporation into complex molecules are of high value. Pyridine boronic acids serve as versatile synthons that allow for the direct installation of the pyridine moiety onto various molecular frameworks. chemicalbook.comarkat-usa.org This is particularly important in drug discovery and development, where the pyridine scaffold is often used to enhance solubility, bioavailability, and target engagement. researchgate.net The stability of pyridine boronic acids, particularly the 3- and 4-isomers, makes them reliable reagents in multi-step syntheses. arkat-usa.org While 2-pyridinylboronic acids have historically been noted for their instability and tendency to undergo protodeboronation (loss of the boronic acid group), methods have been developed to stabilize them, often by converting them to their corresponding boronic esters, such as pinacol (B44631) esters. wiley-vch.dewiley-vch.de

Overview of Fluorinated Pyridine Scaffolds in Chemical Biology

The incorporation of fluorine into organic molecules, particularly into heterocyclic scaffolds like pyridine, is a widely employed strategy in medicinal chemistry and chemical biology. acs.org Fluorine possesses unique properties—high electronegativity, a small van der Waals radius similar to hydrogen, and the ability to form strong carbon-fluorine bonds—that can profoundly influence a molecule's biological activity. acs.org

In the context of pyridine scaffolds, fluorination can lead to several beneficial effects. It can:

Enhance Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the pyridine ring, potentially leading to more favorable interactions—such as dipole-dipole or hydrogen bonding—with biological targets like enzymes or receptors.

Improve Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate in vivo.

Modulate pKa: Introducing an electron-withdrawing fluorine atom can lower the basicity of the pyridine nitrogen, which can be critical for optimizing a molecule's pharmacokinetic profile, including its absorption and cell permeability.

Research has shown that the strategic placement of fluorine on a pyridine ring can significantly impact inhibitory potency against therapeutic targets. For instance, studies on kinase inhibitors have demonstrated that fluorinated pyridine motifs can lead to more potent compounds compared to their non-fluorinated analogues. acs.org The use of building blocks like 2-fluoro-5-pyridylboronic acid and 6-fluoro-3-pyridyl boronic acid in cross-coupling reactions provides a direct route to these valuable fluorinated pyridine-containing molecules. nih.govbldpharm.com

Structural and Electronic Context of 2-Fluoro-3-ethoxypyridine-5-boronic Acid within the Pyridine Boronic Acid Family

Boronic acids are Lewis acids, meaning they can accept a pair of electrons, due to the vacant p-orbital on the sp²-hybridized boron atom. wiley-vch.de This Lewis acidity is central to their reactivity and their ability to form reversible covalent complexes with diols, a property exploited in sensors and drug delivery. wikipedia.org The acidity of the boronic acid group (typically with a pKa around 9) can be influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.orgwiley-vch.de

The structure of this compound presents a unique combination of electronic effects:

2-Fluoro Group: As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group via induction. This effect decreases the electron density of the pyridine ring and lowers the basicity of the pyridine nitrogen.

3-Ethoxy Group: The oxygen atom of the ethoxy group has lone pairs of electrons that it can donate to the pyridine ring through resonance, acting as an electron-donating group.

5-Boronic Acid Group: The boronic acid itself is an electron-withdrawing group. Its position at C-5 is meta to the ring nitrogen.

To provide context, the properties of the target compound can be compared to related, simpler fluorinated and alkoxy-substituted pyridine boronic acids.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₇H₉BFNO₃ | 184.96 | 2-F (EWG), 3-OEt (EDG), 5-B(OH)₂ |

| 2-Fluoro-5-pyridineboronic acid bldpharm.com | C₅H₅BFNO₂ | 140.91 | 2-F (EWG), 5-B(OH)₂ |

| 2-Fluoro-3-methylpyridine-5-boronic acid sigmaaldrich.com | C₆H₇BFNO₂ | 154.93 | 2-F (EWG), 3-Me (weak EDG), 5-B(OH)₂ |

| 5-Fluoro-2-methoxypyridine-3-boronic acid uni.lu | C₆H₇BFNO₃ | 170.93 | 5-F (EWG), 2-OMe (EDG), 3-B(OH)₂ |

| 2-Pyridinylboronic acid ambeed.com | C₅H₆BNO₂ | 122.92 | Unsubstituted, 2-B(OH)₂ (unstable) |

Properties

IUPAC Name |

(5-ethoxy-6-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-6-3-5(8(11)12)4-10-7(6)9/h3-4,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZJVTGMDRHEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237889 | |

| Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-14-0 | |

| Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Ethoxypyridine 5 Boronic Acid

Strategies for Boronic Acid and Boronic Ester Synthesis

The introduction of a boronic acid or its corresponding ester onto a pyridine (B92270) scaffold can be achieved through several powerful organometallic and transition-metal-catalyzed reactions. The choice of method often depends on the nature and position of the substituents already present on the pyridine ring.

Organometallic reagents, particularly organolithium and Grignard reagents, are classic tools for the formation of carbon-boron bonds. arkat-usa.orgsigmaaldrich.com These methods typically involve the reaction of a halogenated pyridine precursor with a strong base or elemental magnesium, followed by quenching with a boron electrophile.

Lithium-Halogen Exchange: This method involves the reaction of a halopyridine with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures to generate a lithiated pyridine species. arkat-usa.orgorgsyn.org This intermediate is then treated with a trialkyl borate, like triisopropyl borate, to form the corresponding boronic ester, which can be subsequently hydrolyzed to the boronic acid. A key consideration is the potential for side reactions, including the nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu To mitigate this, reaction conditions must be carefully controlled, often requiring cryogenic temperatures. orgsyn.org An in-situ quench procedure, where the organolithium reagent is added to a mixture of the halopyridine and trialkyl borate, can often provide better yields, especially when the pyridine ring bears sensitive functional groups. arkat-usa.org

Grignard Reagents: The formation of a Grignard reagent from a halopyridine and magnesium metal offers an alternative route. sigmaaldrich.com The resulting organomagnesium halide can then react with a boron-containing substrate to yield the desired boronic ester or acid. google.comgoogle.com This approach can be advantageous as Grignard reagents are generally less basic and nucleophilic than their organolithium counterparts, potentially offering better functional group tolerance. The synthesis of boronic esters and acids using Grignard reagents can often be conducted at ambient temperatures in ethereal solvents like tetrahydrofuran. google.comgoogle.com

A comparative table of these organometallic approaches is presented below:

| Method | Reagents | Key Considerations | Advantages | Disadvantages |

| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi), Trialkyl borate | Low temperatures required, potential for side reactions. orgsyn.orgharvard.edu | Rapid reaction at low temperatures. orgsyn.org | Requires cryogenic conditions, potential for nucleophilic addition to the pyridine ring. harvard.edu |

| Grignard Reagents | Magnesium metal, Halopyridine, Boron substrate | Reaction can often be performed at ambient temperature. google.comgoogle.com | Milder conditions, better functional group tolerance. | May be slower than lithium-halogen exchange. |

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. harvard.eduuwindsor.ca For pyridine systems, which can be susceptible to nucleophilic attack, the use of lithium amide bases like lithium diisopropylamide (LDA) is often preferred. uwindsor.ca

In the context of synthesizing 2-fluoro-3-ethoxypyridine-5-boronic acid, the ethoxy group at the 3-position could potentially act as a DMG, directing metalation to the C4 position. However, the fluorine at the 2-position also strongly influences the acidity of the ring protons. The interplay between these directing effects would need to be carefully considered. A one-pot DoM-borylation-Suzuki-Miyaura cross-coupling sequence has been described as an efficient method for the synthesis of azabiaryls, avoiding the often-difficult isolation of pyridine boronic acids. acs.orgnih.gov

Transition-metal-catalyzed C-H activation and borylation have emerged as highly attractive and atom-economical methods for the synthesis of aryl and heteroaryl boronates. arkat-usa.orgillinois.edu These reactions offer direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like halides.

Palladium-Catalyzed Borylation: Palladium catalysts, often in combination with specific ligands, can facilitate the C-H borylation of fluoroarenes. chemrxiv.org For instance, a combination of Pd(dba)₂ and the ligand SPhos has been shown to be effective for the C-Cl borylation of aryl chlorides containing two ortho-fluorine substituents under base-free conditions. nih.govresearchgate.net Palladium-catalyzed C-H fluorination has also been a subject of intense research, highlighting the utility of palladium in activating C-H bonds in the presence of fluorine. springernature.comnih.gov

Iridium-Catalyzed Borylation: Iridium-catalyzed C-H borylation is a particularly valuable method for preparing heteroaryl boronates. illinois.edursc.org However, the application to pyridines can be challenging due to catalyst inhibition by the coordination of the pyridine nitrogen. rsc.org The presence of substituents on the pyridine ring can significantly influence the reactivity and regioselectivity of the borylation. digitellinc.comnih.gov Steric effects often govern the regioselectivity, providing access to a variety of substituted pyridylboronic esters. digitellinc.com

Rhodium-Catalyzed Borylation: Rhodium catalysts have also been employed for C-H and C-F borylation reactions. arkat-usa.orgnih.gov Rhodium(I)-catalyzed defluorinative bisarylation of monofluorodienes with boronic acids has been demonstrated. nih.gov Furthermore, rhodium-catalyzed remote borylation of alkynes and vinylboronates showcases the versatility of rhodium in C-B bond formation. nih.gov The synthesis and reactivity of boryloxorhodium complexes have been studied to understand the mechanism of transmetalation from boron to rhodium in catalyzed reactions. rsc.org

A summary of these catalytic methods is provided in the table below:

| Catalyst | Reaction Type | Key Features |

| Palladium | C-H or C-X Borylation | Effective for fluoroarenes and chloroarenes; ligand choice is crucial. chemrxiv.orgnih.govresearchgate.net |

| Iridium | C-H Borylation | Highly atom-economical; regioselectivity is often sterically governed. rsc.orgdigitellinc.comnih.gov |

| Rhodium | C-H or C-F Borylation | Can catalyze defluorinative borylation and remote borylation. arkat-usa.orgnih.govnih.gov |

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronic ester. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method is widely used for the synthesis of aryl and heteroaryl boronic esters due to its mild reaction conditions and excellent functional group tolerance. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, a suitable precursor would be a 5-halo-2-fluoro-3-ethoxypyridine or the corresponding 5-triflate. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate. wikipedia.orgalfa-chemistry.com The choice of base can be critical, with lipophilic bases sometimes allowing for milder reaction conditions and lower catalyst loadings. researchgate.net The Miyaura borylation has been successfully applied to a wide range of substrates, including those with various functional groups. alfa-chemistry.com

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule often hinges on the ability to prepare a suitably functionalized pyridine precursor. This involves the regioselective introduction of the fluorine and ethoxy groups onto the pyridine scaffold.

The regioselective functionalization of pyridine rings is a well-established but often challenging area of heterocyclic chemistry. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of further functionalization.

Fluorination: The introduction of fluorine onto a pyridine ring can be achieved through various methods. Direct fluorination using electrophilic fluorinating agents can be challenging. An alternative is the use of the Balz-Schiemann reaction, which involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine. Another approach involves nucleophilic aromatic substitution (SₙAr) on a suitably activated halopyridine. For instance, treatment of a chloropyridine with a fluoride (B91410) source can lead to the corresponding fluoropyridine. The synthesis of unilaterally fluorinated tetracenes has been achieved through a strategy that allows for regioselective functionalization. nih.gov

Ethoxylation: The introduction of an ethoxy group can be accomplished via nucleophilic aromatic substitution of a halopyridine with sodium ethoxide. The position of the leaving group (halide) will determine the regioselectivity of the ethoxylation. Alternatively, a hydroxypyridine can be O-alkylated with an ethyl halide in the presence of a base. The synthesis of substituted pyridines can also be achieved through cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

The synthesis of a precursor like 2-fluoro-3-ethoxypyridine would likely involve a multi-step sequence, carefully orchestrating the introduction of the fluoro and ethoxy substituents to achieve the desired regiochemistry. For example, one could envision starting with a commercially available dihalopyridine and sequentially introducing the ethoxy and fluoro groups via nucleophilic substitution reactions.

Strategic Functionalization Techniques for Pyridine Derivatives

The construction of the this compound molecule hinges on the sequential and regioselective functionalization of a pyridine precursor. A plausible and effective synthetic strategy commences with a readily available starting material, such as 2-amino-3-hydroxypyridine, and proceeds through a series of key transformations.

A common starting point for the synthesis of such substituted pyridines is 2-amino-3-hydroxypyridine, which can be synthesized from inexpensive feedstocks like furfural. google.compatsnap.com The synthetic route to the target compound involves three critical functionalization steps: fluorination, etherification, and borylation.

Fluorination via Diazotization-Fluorination Sequence:

The introduction of a fluorine atom at the C-2 position can be effectively achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group of a precursor like 2-amino-3-ethoxypyridine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source. A common method for this transformation is the Balz-Schiemann reaction, which utilizes fluoroboric acid.

Etherification of the Hydroxyl Group:

The hydroxyl group at the C-3 position is converted to an ethoxy group via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent, such as ethyl iodide or ethyl bromide.

Introduction of the Boronic Acid Moiety via Miyaura Borylation:

The final key functionalization is the introduction of the boronic acid group at the C-5 position. This is typically accomplished through a palladium-catalyzed Miyaura borylation reaction on a 5-halo-substituted pyridine intermediate. organic-chemistry.org This cross-coupling reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

A representative synthetic scheme is outlined below:

This multi-step approach allows for the controlled and selective introduction of each functional group, leading to the final target compound.

Optimization of Synthetic Pathways for Enhanced Scalability and Efficiency

For the large-scale and efficient production of this compound, optimization of the synthetic pathway is crucial. This involves maximizing the yield of each step, minimizing reaction times, and utilizing cost-effective and readily available reagents and catalysts.

Optimization of the Miyaura Borylation Step:

The Miyaura borylation is a critical step that often requires careful optimization to achieve high yields and purity, especially with functionalized pyridine substrates. nih.gov Key parameters that can be tuned include the choice of catalyst, ligand, base, and solvent.

Recent advancements have shown that the use of lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve the efficiency of the Miyaura borylation, allowing for lower catalyst loadings and milder reaction conditions. organic-chemistry.orgresearchgate.net This can lead to reduced costs and a more environmentally friendly process. The use of ethylene (B1197577) glycol as an additive has also been reported to improve yields and reaction times in the borylation of heteroaryl halides. nih.gov

Below is an interactive data table summarizing potential reaction conditions for the optimization of the Miyaura borylation of a hypothetical 5-bromo-2-fluoro-3-ethoxypyridine intermediate.

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | XPhos-Pd-G2 |

| Ligand | - | XPhos | - |

| Base | KOAc | K₃PO₄ | K-2-ethylhexanoate |

| Solvent | Dioxane | Toluene | THF |

| Temperature | 80 °C | 100 °C | 60 °C |

| Yield | Moderate | Good | High |

Scalability Considerations:

For the synthesis to be scalable, each step must be robust and reproducible on a larger scale. This includes considerations for heat transfer, mixing, and purification methods. For instance, transitioning from column chromatography to crystallization for purification can significantly improve the throughput and reduce solvent waste.

By systematically optimizing each step of the synthesis, it is possible to develop a highly efficient and scalable process for the production of this compound, a valuable building block in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Ethoxypyridine 5 Boronic Acid

Fundamental Reactivity Profiles of Pyridine (B92270) Boronic Acids

Pyridylboronic acids are a class of organoboron compounds that exhibit a complex reactivity profile due to the presence of the Lewis basic nitrogen atom within the aromatic ring. arkat-usa.org This feature distinguishes them from their simpler phenylboronic acid counterparts. The stability and reactivity of pyridylboronic acids are position-dependent, with 3- and 4-pyridylboronic acids generally showing greater stability than 2-pyridylboronic acid derivatives. arkat-usa.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and it is extensively used with heteroaryl boronic acids. nih.govtcichemicals.com This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers broad functional group tolerance and generally proceeds under mild conditions. nih.govlibretexts.org

Exploration of Catalytic Systems and Ligand Effects in Palladium-Mediated Coupling

The success of Suzuki-Miyaura coupling with heteroaryl boronic acids, including 2-Fluoro-3-ethoxypyridine-5-boronic acid, is highly dependent on the choice of the catalytic system. Palladium catalysts are most common, and the selection of an appropriate ligand is crucial for achieving high efficiency and yield, particularly with challenging substrates like electron-rich or sterically hindered heterocycles. organic-chemistry.orgacs.org

Phosphine (B1218219) ligands are widely employed to stabilize the palladium catalyst and facilitate the catalytic cycle. For pyridylboronic acids, catalyst systems often consist of a palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, combined with bulky, electron-rich phosphine ligands. researchgate.netnih.gov Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf), RuPhos, and SPhos have proven effective in promoting the coupling of heteroaryl chlorides and other challenging partners. nih.govorganic-chemistry.orgclaremont.edu The choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene, often with water) is also critical and must be optimized for specific substrate combinations. researchgate.netresearchgate.netmdpi.com

Below is a table of representative catalytic systems commonly used for Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |

| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest to Good nih.govresearchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent nih.gov |

| Pd₂(dba)₃ | RuPhos | Na₂CO₃ | THF | 60-80 | Good to Excellent nih.gov |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 80-110 | Variable to Good researchgate.net |

Analysis of Substrate Scope and Functional Group Compatibility in Cross-Coupling

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups. organic-chemistry.org When coupling this compound, the reaction is compatible with a variety of aryl and heteroaryl halides (I, Br, Cl) and triflates as coupling partners. nih.govnih.gov The reactivity order of the halides is generally I > Br > OTf >> Cl. nih.gov

The reaction tolerates many common functional groups on the coupling partner, which is crucial for the synthesis of complex molecules. However, certain groups can interfere with the reaction. Strong acids can lead to protodeboronation, while groups that can coordinate strongly to the palladium catalyst may act as poisons. mit.edu The table below summarizes the general compatibility of various functional groups in Suzuki-Miyaura reactions.

| Compatible Functional Groups | Potentially Incompatible Functional Groups |

| Ethers, Esters, Amides | Unprotected acidic protons (e.g., -OH, -NH₂, some -COOH) |

| Ketones, Aldehydes | Thiol (-SH) groups |

| Nitriles, Nitro groups | Certain sulfur-containing heterocycles |

| Halogens (for sequential coupling) | Groups prone to beta-hydride elimination |

| Alkyl and Silyl groups | Substrates that strongly chelate palladium |

Milder conditions and specialized catalyst systems have been developed to overcome some of these limitations, such as the coupling of substrates with unprotected N-H bonds in azoles. mit.edu

Investigation of Stereochemical Outcomes and Regioselectivity in Biaryl Formation

In the synthesis of biaryl compounds, regioselectivity is a critical consideration when using polysubstituted coupling partners. For a molecule like this compound, the coupling occurs at the C5 position where the boronic acid is located. However, the regiochemical outcome of reactions involving di- or poly-halogenated coupling partners is determined by the relative reactivity of the leaving groups. As noted, the typical reactivity trend is I > Br > Cl, allowing for selective, sequential cross-couplings. nih.govnih.gov

For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling will preferentially occur at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.gov This chemoselectivity enables the controlled and stepwise construction of highly substituted pyridine derivatives. nih.govresearchgate.net Steric hindrance near a potential reaction site can also influence regioselectivity, directing the coupling to a less hindered position. researchgate.net Asymmetric Suzuki-Miyaura reactions can be employed to control stereochemistry when creating chiral biaryl axes, typically requiring chiral ligands and carefully optimized conditions. researchgate.net

Alternative Cross-Coupling Modalities Relevant to Boronic Acid Chemistry

While the Suzuki-Miyaura reaction is the primary method for C-C bond formation with boronic acids, other cross-coupling reactions expand their synthetic utility to form carbon-heteroatom bonds.

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds by coupling boronic acids with amines, amides, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgthieme-connect.com The reaction is often performed in the presence of a base like pyridine and an oxidant (frequently air) and can proceed under mild, room-temperature conditions, offering an advantage over some palladium-catalyzed methods. rsc.orgyoutube.com

Buchwald-Hartwig Amination: Although primarily known as a reaction of aryl halides with amines, variations of this palladium-catalyzed C-N bond-forming reaction can involve boronic acids. wikipedia.org For example, phenylboronic esters have been shown to act as activators in the nickel-catalyzed Buchwald-Hartwig type amination of aryl iodides. nih.govacs.org This reaction provides a powerful tool for synthesizing N-aryl compounds from a different set of starting materials. researchgate.netlibretexts.org

Nickel-Catalyzed Coupling: Nickel catalysts are emerging as a cost-effective and highly effective alternative to palladium for various cross-coupling reactions, including Suzuki-Miyaura type couplings. tcichemicals.com Ni-catalyzed reactions can couple alkyl carboxylic acids (as redox-active esters) with boronic acids and show excellent functional group tolerance. nih.gov

Studies on Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of this compound is influenced by a network of non-covalent interactions. The Lewis basic pyridine nitrogen can engage in an intramolecular dative bond with the Lewis acidic boron atom. nih.gov This B-N interaction can stabilize the molecule, sometimes forming a boronate-like species that can affect its reactivity profile in catalytic cycles. researchgate.net

The electronic properties of the ring substituents are paramount. The electron-withdrawing fluoro group at the 2-position increases the Lewis acidity of the boron, which can facilitate transmetalation. researchgate.net This effect is counterbalanced to some degree by the electron-donating ethoxy group at the 3-position. In solution, pyridine boronic acids can exist as aggregates, and the presence of additives like water can help break these aggregates into more reactive monomeric species. researchgate.net

Furthermore, the pyridine nitrogen can interact with the metal center of the catalyst. This interaction can sometimes lead to catalyst inhibition or "poisoning". However, strategic placement of substituents, such as a halogen at the 2-position, can reduce the Lewis basicity of the nitrogen, mitigating this inhibitory effect and improving reaction outcomes. researchgate.net

Mitigation Strategies for Side Reactions in Catalytic Transformations

In the realm of catalytic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the utility of this compound is contingent upon minimizing undesirable side reactions that consume the starting material and generate impurities. numberanalytics.com The primary degradation pathways that compromise reaction efficiency are protodeboronation, oxidative degradation, and homocoupling. nih.govwikipedia.org Effective mitigation strategies are therefore crucial and are predicated on a thorough understanding of the mechanisms underlying these side reactions.

Understanding Protodeboronation Pathways

Protodeboronation is a process where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-3-ethoxypyridine. wikipedia.org This side reaction is highly dependent on the reaction conditions, especially pH, and the electronic and structural nature of the boronic acid itself. wikipedia.orged.ac.uk For heteroaromatic boronic acids like this compound, the protodeboronation mechanism is particularly complex due to the presence of the basic nitrogen atom in the pyridine ring. nih.govresearchgate.net

Mechanistic studies have identified several pathways for protodeboronation in aqueous media. nih.goved.ac.uk The rate and dominant pathway are heavily influenced by the pH of the solution, which dictates the speciation of the boronic acid. wikipedia.org The key species involved are the neutral boronic acid (ArB(OH)₂), the anionic boronate (ArB(OH)₃⁻), and, in the case of nitrogen-containing heterocycles, protonated or zwitterionic forms. nih.govwikipedia.org

For pyridyl boronic acids, the position of the nitrogen atom relative to the boronic acid group is a critical determinant of stability. nih.govacs.org While 3- and 4-pyridyl boronic acids are relatively stable, 2-pyridyl boronic acids are known to undergo rapid protodeboronation. ed.ac.ukacs.org This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the cleavage of the C-B bond through a unimolecular fragmentation. wikipedia.org For this compound, being a 3-substituted pyridine, the primary concern for protodeboronation would be under strongly acidic or basic conditions, although the electronic effects of the fluoro and ethoxy substituents also play a significant role. researchgate.net

Key Protodeboronation Pathways and Influencing Factors

| Pathway | Description | Optimal Conditions | Relevance to this compound | Mitigation Strategies |

| Acid-Catalyzed | Electrophilic substitution of the boron group by a proton. researchgate.net | Low pH (acidic) | Possible under acidic workup or if acidic additives are used. The electron-withdrawing fluorine may slightly attenuate this pathway. | Use of buffered systems; avoiding strongly acidic conditions. |

| Base-Catalyzed | Hydrolysis of the anionic boronate species ([ArB(OH)₃]⁻). ed.ac.uk | High pH (basic) | Highly relevant, as Suzuki-Miyaura reactions are typically run under basic conditions. nih.gov | Use of milder bases (e.g., K₃PO₄, Cs₂CO₃); careful control of base stoichiometry; use of boronic esters. wikipedia.org |

| Zwitterion-Mediated | Unimolecular fragmentation of a zwitterionic intermediate. wikipedia.org | Neutral pH | Less likely to be the primary pathway compared to 2-pyridyl boronic acids, but the pyridine nitrogen can still influence reactivity. wikipedia.orgacs.org | Shifting pH away from neutral; use of additives like copper salts that can coordinate to the nitrogen and attenuate fragmentation. ed.ac.ukresearchgate.net |

| Self/Auto-Catalysis | Catalysis by the boronic acid itself or the boric acid byproduct. nih.gov | pH ≈ pKa of the boronic acid | Can exacerbate protodeboronation, especially at high concentrations. nih.gov | Maintaining low concentrations of the boronic acid via slow addition; using highly active catalysts to ensure rapid consumption. wikipedia.org |

To suppress protodeboronation, several strategies can be employed. The use of boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, provides a "slow-release" of the active boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition. wikipedia.org Additionally, the use of highly efficient palladium catalysts with bulky phosphine ligands can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. chemrxiv.org However, it should be noted that some bulky ligands can paradoxically promote protodeboronation under certain conditions. chemrxiv.org

Addressing Oxidative Degradation and Homocoupling Phenomena

Beyond protodeboronation, two other side reactions, oxidative degradation and homocoupling, can significantly diminish the yield of the desired cross-coupled product. yonedalabs.comdigitellinc.com

Oxidative Degradation

Oxidative degradation involves the conversion of the boronic acid to the corresponding hydroxylated compound (in this case, 2-fluoro-3-ethoxy-5-hydroxypyridine) and is often promoted by reactive oxygen species (ROS). digitellinc.comnih.gov This process is generally irreversible and can be a major issue in reactions that are not properly protected from air. digitellinc.comnih.gov

The mechanism is thought to proceed via the formation of a peroxyboronate species, followed by a 1,2-migration of the aryl group from boron to oxygen, ultimately yielding the phenol (B47542) upon hydrolysis. pnas.org The susceptibility of a boronic acid to oxidation is influenced by its electronic properties; however, the relationship is not always straightforward. digitellinc.com

Mitigation strategies for oxidative degradation include:

Rigorous Degassing: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is a primary and effective method. yonedalabs.com

Use of Antioxidants: While antioxidants can quench ROS, their use can be complex, as some have been shown to accelerate degradation under certain conditions. nih.govnih.gov

Structural Modification: The formation of intramolecular esters (boralactones) has been shown to dramatically increase oxidative stability by altering the electronic structure at the boron center, though this requires modification of the starting material. digitellinc.compnas.org

Homocoupling

Homocoupling results in the formation of a symmetrical biaryl (5,5'-bis(2-fluoro-3-ethoxypyridine)) from two molecules of the boronic acid. yonedalabs.com This side reaction is typically mediated by palladium(II) species in the reaction mixture. yonedalabs.comresearchgate.net These Pd(II) species can be present if the Pd(0) precatalyst is not fully activated or if they are generated through oxidative processes during the catalytic cycle. yonedalabs.com The presence of oxygen has been shown to increase the rate of homocoupling. yonedalabs.com

A proposed mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the homocoupled product and Pd(0). yonedalabs.com This process is particularly prevalent with electron-deficient arylboronic acids. thieme-connect.comresearchgate.net

Mitigation strategies for homocoupling phenomena include:

Inert Atmosphere: As with oxidative degradation, thoroughly degassing the reaction mixture to remove oxygen is crucial for suppressing homocoupling. yonedalabs.com

Catalyst Choice and Activation: Using a pre-formed, active Pd(0) catalyst or ensuring complete in situ reduction of a Pd(II) precatalyst can minimize the concentration of Pd(II) species that promote homocoupling.

Reducing Agents: The addition of mild reducing agents, such as potassium formate, can help to quench any Pd(II) species that may form during the reaction without interfering with the primary catalytic cycle. researchgate.net

Ligand Selection: The choice of ligand can influence the rates of the desired reaction versus homocoupling. For instance, employing highly active ligands like SPhos has been shown to favor the cross-coupling product over homocoupling in challenging systems. thieme-connect.com

Summary of Side Reactions and Mitigation Approaches

| Side Reaction | Product | Key Cause | Mitigation Strategy |

| Protodeboronation | 2-Fluoro-3-ethoxypyridine | Protonolysis of C-B bond (pH dependent) | Control of pH, use of boronic esters (e.g., MIDA), highly active catalysts. wikipedia.orged.ac.uk |

| Oxidative Degradation | 2-Fluoro-3-ethoxy-5-hydroxypyridine | Reaction with oxygen/ROS | Rigorous degassing, inert atmosphere. digitellinc.comresearchgate.net |

| Homocoupling | 5,5'-Bis(2-fluoro-3-ethoxypyridine) | Pd(II)-mediated coupling, presence of oxygen | Rigorous degassing, use of active Pd(0) catalysts, addition of mild reducing agents. yonedalabs.comresearchgate.net |

By carefully controlling reaction parameters such as the choice of base, catalyst system, and atmosphere, the impact of these detrimental side reactions can be significantly minimized, thereby maximizing the efficiency of catalytic transformations involving this compound.

Advanced Applications in Organic Synthesis

Construction of Biaryl and Heterobiaryl Systems

The synthesis of biaryl and heterobiaryl structures, which feature two connected aromatic or heteroaromatic rings, is crucial in the development of pharmaceuticals and functional materials. numberanalytics.com The Suzuki-Miyaura coupling reaction is a primary method for achieving this, involving a palladium-catalyzed reaction between an organoborane compound and an aryl or vinyl halide. numberanalytics.comlibretexts.orgharvard.edu

2-Fluoro-3-ethoxypyridine-5-boronic acid serves as an ideal heteroaryl boronic acid partner in these reactions. It can be coupled with a wide range of aryl and heteroaryl halides or triflates to produce complex molecules containing the 2-fluoro-3-ethoxypyridine motif. The reaction's success and yield often depend on the specific choice of catalyst, ligand, and base. beilstein-journals.orgclaremont.edu For instance, ligands like SPhos and XPhos have been shown to be effective in the coupling of challenging heteroaryl substrates. nih.gov The presence of the fluorine and ethoxy groups on the pyridine (B92270) ring can influence the electronic properties and reactivity of the molecule, making it a strategic choice for fine-tuning the characteristics of the final product.

The table below summarizes typical conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids, which are applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Chloride | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | High |

| Heteroaryl Bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 80 | Good-High |

| Aryl Triflate | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane | 65-100 | Moderate-Good |

| Chloroindazole | P2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | Modest |

Synthesis of Complex Polycyclic and Heterocyclic Architectures

Beyond simple biaryls, this compound is a key ingredient for assembling more complex polycyclic and heterocyclic structures. Substituted pyridines are foundational components in many biologically active molecules. nih.gov The target compound serves as a pre-functionalized building block, allowing for the direct incorporation of the 2-fluoro-3-ethoxypyridinyl unit into a larger molecular scaffold.

Modern synthetic methods enable the creation of highly substituted pyridines through cascade reactions or multicomponent processes. nih.govnih.gov For example, a cascade reaction involving a copper-catalyzed cross-coupling followed by electrocyclization and oxidation can produce polysubstituted pyridines from simple precursors. nih.gov By using a boronic acid like this compound in such sequences, chemists can access novel and complex heterocyclic systems that would be difficult to synthesize using traditional methods. rsc.org These intermediates can then be further cyclized to create fused polyheterocyclic systems like naphthyridines or aza-analogues of xanthones and acridones. rsc.org

Development of Novel Reagents and Building Blocks for Multistep Organic Synthesis

The utility of boronic acids in multistep synthesis is often limited by their reactivity toward common reagents. nih.gov To overcome this, boronic acids can be converted into more stable derivatives, such as boronic esters or trifluoroborates. nih.govfluorochem.co.uk this compound can be readily converted to its pinacol (B44631) ester, this compound pinacol ester, a more robust building block. aobchem.com

A particularly effective strategy involves the use of N-methyliminodiacetic acid (MIDA) boronates. These derivatives are exceptionally stable, compatible with a wide range of reaction conditions, and can be purified using standard chromatography. harvard.edunih.gov The MIDA group effectively "protects" the boronic acid, which can then be released under mild basic conditions just before its intended use in a cross-coupling reaction. nih.gov This "slow-release" strategy enables the synthesis of complex boronic acid building blocks through multistep pathways, where the sensitive boronic acid moiety would otherwise not survive. harvard.edu

Table 2: Comparison of Boron Reagents in Organic Synthesis

| Reagent Type | Stability | Chromatography Compatibility | Key Application |

|---|---|---|---|

| Boronic Acid | Moderate; prone to protodeboronation | Moderate | Direct use in Suzuki-Miyaura coupling aablocks.com |

| Pinacol Ester | High | Good | Stable intermediate for multistep synthesis fluorochem.co.ukaobchem.com |

| Trifluoroborate | High; benchtop stable | Low compatibility | Surrogates for boronic acids; stable to storage nih.gov |

| MIDA Boronate | Exceptionally high | High | "Slow release" of boronic acid in complex synthesis harvard.edunih.gov |

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis. researchgate.netrsc.org This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov

This compound is an excellent reagent for LSF, enabling the introduction of the 2-fluoro-3-ethoxypyridinyl group onto a complex core molecule via Suzuki-Miyaura coupling. The mild conditions and high functional group tolerance of the reaction make it suitable for use on delicate, highly functionalized substrates. nih.gov

Furthermore, the synthesis of the building block itself can employ LSF principles. For example, a 3-ethoxypyridine (B173621) core could undergo a site-selective C-H fluorination at the 2-position. nih.gov The resulting 2-fluoro-3-ethoxypyridine can then be converted into the corresponding boronic acid. This approach, combining C-H activation with borylation, provides an efficient route to novel, highly functionalized building blocks that are primed for use in further synthetic endeavors. nih.gov

Role in Medicinal Chemistry Research

Intermediate in Pharmaceutical Development and Drug Discovery Programs

2-Fluoro-3-ethoxypyridine-5-boronic acid is a prime example of a building block used extensively in drug discovery programs. Organoboron compounds, particularly heteroaromatic boronic acids, are fundamental intermediates for creating diverse libraries of novel compounds. nih.gov The pyridine (B92270) nucleus is a common scaffold in many pharmaceuticals, and its substitution pattern is critical for biological activity. nih.gov The presence of the boronic acid group allows for its efficient incorporation into larger molecules via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgcdnsciencepub.com This reaction is a cornerstone of modern pharmaceutical development due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.

The specific combination of substituents on this compound is particularly advantageous:

The pyridine ring is a bioisostere for a phenyl ring but offers improved water solubility and the ability to act as a hydrogen bond acceptor, which can be crucial for target binding. nih.gov

The fluoro substituent can enhance metabolic stability, improve binding affinity by participating in hydrogen bonds or other electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen.

The ethoxy group provides a way to probe steric pockets within a biological target and can influence the lipophilicity and pharmacokinetic profile of the final compound.

Precursors for Biologically Active Compounds

As a precursor, this compound provides the structural core that is elaborated into a final, biologically active molecule. The boronic acid itself is a reactive handle that is typically replaced during the synthesis. This process allows medicinal chemists to connect the 2-fluoro-3-ethoxypyridine fragment to other complex parts of a molecule to explore structure-activity relationships (SAR). The development of drugs containing boronic acids, such as the proteasome inhibitor Bortezomib, has demystified concerns about boron toxicity and spurred interest in boron-containing compounds as both intermediates and active pharmaceutical ingredients. nih.govmdpi.com

Design and Synthesis of Receptor Modulators and Enzyme Inhibitors

The design of molecules that can modulate receptors or inhibit enzymes is a central goal of medicinal chemistry. The structural motifs present in this compound make it a valuable tool in this endeavor. The substituted pyridine core can mimic the interactions of endogenous ligands or occupy key pockets in an enzyme's active site. mdpi.com

For instance, in the design of kinase inhibitors, a significant class of oncology drugs, heterocyclic rings like pyridine are often used to form critical hydrogen bonds with the enzyme's hinge region. The fluorine and ethoxy groups on the pyridine ring allow for fine-tuning of these interactions and exploration of adjacent binding pockets, potentially leading to increased potency and selectivity. Boronic acids are known to interact with active site serine residues, making them useful components for certain classes of enzyme inhibitors. wikipedia.org

Application in the Synthesis of Specific Pharmacological Analogs (e.g., Epibatidine Analogs)

A notable application of fluorinated pyridine boronic acids is in the synthesis of analogs of epibatidine. Epibatidine is a potent analgesic alkaloid isolated from the skin of a poison frog. researchgate.net Due to its high toxicity, extensive research has focused on developing analogs that retain the analgesic properties while reducing toxicity. These efforts often involve modifying the pyridine ring of the epibatidine structure. nih.gov

The synthesis of these analogs frequently employs a Suzuki coupling to attach a substituted pyridine ring to the 7-azabicyclo[2.2.1]heptane core. researchgate.netnih.gov Specifically, precursors like 2-fluoropyridine-5-boronic acid have been utilized for this purpose. nih.gov By extension, this compound is an ideal candidate for creating a new generation of epibatidine analogs. The introduction of the 3-ethoxy group would be a rational design strategy to modulate the compound's interaction with nicotinic acetylcholine receptors, potentially altering its subtype selectivity and pharmacological profile.

| Compound | CAS Number | Application Note |

|---|---|---|

| 2-Fluoropyridine-5-boronic acid | 351019-18-6 | Used in the synthesis of nicotinic receptor modulators and other bioactive compounds. organoborons.com |

| 2-Fluoro-3-methylpyridine-5-boronic acid | 904326-92-7 | A building block for kinase inhibitors and other pharmaceutical intermediates. boronmolecular.com |

| Pyridine-3-boronic acid | 1692-25-7 | A common reagent in Suzuki couplings for introducing an unsubstituted pyridyl group. nih.govresearchgate.net |

Contributions to Materials Science and Catalysis Research

Development of Advanced Materials with Tunable Chemical Properties

Boronic acids are instrumental in the synthesis of advanced polymers and materials due to their ability to form reversible covalent bonds with diols. This property is widely exploited in the creation of "smart" materials that can respond to specific chemical stimuli, such as changes in pH or the presence of saccharides. While direct research on the use of 2-Fluoro-3-ethoxypyridine-5-boronic acid in polymer synthesis is not extensively documented, the principles of boronic acid chemistry suggest its potential in creating functional polymers.

The incorporation of the this compound moiety into a polymer backbone could yield materials with tunable properties. The fluorine atom and the pyridine (B92270) ring can influence the material's electronic properties, thermal stability, and hydrophobicity. The ethoxy group can also affect the solubility and processing characteristics of the resulting polymer. Such polymers could find applications in drug delivery systems, where the boronic acid group can bind to cis-diol-containing drugs or biomolecules, allowing for a controlled release triggered by glucose or a change in pH.

Table 1: Potential Applications of Polymers Incorporating this compound

| Potential Application | Rationale |

| Stimuli-Responsive Gels | The reversible interaction of the boronic acid with diols can be used to create hydrogels that swell or shrink in response to glucose concentration. |

| Functional Membranes | Polymers containing this moiety could be used to create membranes for selective separation of saccharides or other diol-containing compounds. |

| Optical Materials | The fluorinated pyridine structure might impart interesting photophysical properties, leading to materials for optical applications. |

The synthesis of such polymers can be achieved through the polymerization of monomers containing the this compound unit. rsc.org The choice of polymerization technique would depend on the desired polymer architecture and properties. rsc.org

Application in Sensor Technologies

A significant area of application for boronic acids is in the development of chemosensors. mdpi.comnih.gov The Lewis acidic nature of the boron atom allows it to interact with Lewis bases, most notably diols, to form stable cyclic esters. nih.gov This interaction can be designed to produce a detectable signal, such as a change in fluorescence or color.

Fluorinated boronic acids, in particular, have shown promise in sensor applications. The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boronic acid, leading to stronger binding with analytes and potentially improving the sensor's sensitivity and selectivity. rsc.org While specific sensors based on this compound are not widely reported, its structural features suggest its suitability for such applications.

Table 2: Potential Analytes for Sensors Based on this compound

| Analyte | Sensing Principle |

| Saccharides (e.g., glucose) | Formation of a boronate ester with the cis-diol groups of the saccharide, leading to a change in fluorescence. nih.gov |

| Fluoride (B91410) Ions | Interaction of the fluoride ion with the Lewis acidic boron center, causing a change in the electronic properties and a detectable signal. |

| Catechols and other o-diphenols | Strong binding affinity between boronic acids and catechols can be exploited for their detection. |

| Hydrogen Peroxide | Oxidation of the boronic acid by hydrogen peroxide can lead to a change in the sensor's optical properties. |

The design of a sensor would typically involve coupling the this compound moiety to a fluorescent or chromophoric reporter molecule. The binding of the analyte to the boronic acid would then modulate the photophysical properties of the reporter, providing a measurable signal. The pyridine ring itself can also participate in the signaling mechanism through its electronic properties. mdpi.com

Role in the Design of Novel Catalytic Systems

Boronic acids are widely recognized for their crucial role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds and is extensively used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This compound can serve as a building block in these reactions, allowing for the introduction of the 2-fluoro-3-ethoxypyridin-5-yl moiety into a wide range of molecules.

Beyond their role as reagents, boronic acids are also emerging as catalysts in their own right. Their Lewis acidity allows them to activate substrates for various organic transformations. While specific catalytic applications of this compound have not been detailed, the presence of the electron-withdrawing fluorine atom and the pyridine nitrogen could modulate its catalytic activity.

Table 3: Potential Catalytic Applications of this compound

| Catalytic Reaction | Plausible Role of the Boronic Acid |

| Amide Bond Formation | Activation of carboxylic acids towards nucleophilic attack by amines. |

| Esterification | Catalysis of the reaction between carboxylic acids and alcohols. |

| Friedel-Crafts Type Reactions | Activation of substrates for electrophilic aromatic substitution. |

The design of catalytic systems based on this compound would leverage its Lewis acidity and its ability to form reversible covalent bonds. The pyridine nitrogen could also play a role in coordinating to metal centers or in acting as a basic site, potentially leading to cooperative catalytic effects.

Diagnostic Applications of Pyridine Boronic Acid Derivatives

Utilization in Biomolecule Detection and Assays

Pyridine (B92270) boronic acid derivatives are instrumental in the detection and quantification of a wide array of biomolecules that feature cis-diol functionalities. This includes carbohydrates, glycoproteins, and ribonucleic acids, which are often biomarkers for various diseases. The fundamental principle of detection lies in the interaction between the boronic acid moiety and the diol groups of the target biomolecule. This interaction can be engineered to produce a measurable signal, such as a change in fluorescence or an electrochemical response.

For instance, fluorescently-tagged pyridine boronic acids can be designed to exhibit a change in their emission spectrum upon binding to a target biomolecule. This "turn-on" or "turn-off" fluorescent response allows for the sensitive detection of the analyte. The pyridine ring itself can influence the electronic environment of the boronic acid, potentially enhancing its affinity and selectivity for specific diols. Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, which may further stabilize the complex formed with the target biomolecule, thereby improving the reliability of the assay.

Table 1: Examples of Biomolecule Detection Using Pyridine Boronic Acid Derivatives

| Detected Biomolecule | Detection Method | Principle of Detection |

| Glucose | Fluorescence Spectroscopy | Formation of a cyclic ester with the cis-diols of glucose, leading to a change in the fluorescence of a reporter molecule. |

| Glycoproteins | Electrochemical Sensing | Binding of the glycoprotein to a boronic acid-functionalized electrode, causing a change in the electrochemical signal. |

| Catecholamines | Colorimetric Assay | Interaction with the cis-diols of catecholamines, resulting in a visible color change. |

Enhancement of Sensitivity and Specificity in Medical Diagnostics

The effectiveness of a diagnostic assay is largely determined by its sensitivity (the ability to detect small amounts of an analyte) and specificity (the ability to detect the target analyte without interference from other molecules). Pyridine boronic acid derivatives can be chemically modified to enhance both of these parameters.

The introduction of substituents on the pyridine ring, such as the fluoro and ethoxy groups in "2-Fluoro-3-ethoxypyridine-5-boronic acid," can significantly modulate the Lewis acidity of the boron atom. An electron-withdrawing group like fluorine can increase the acidity, potentially leading to stronger binding with diols and thus higher sensitivity. Conversely, an electron-donating group like ethoxy might decrease the acidity. This fine-tuning of the electronic properties allows for the rational design of boronic acid sensors with tailored affinities for specific target molecules.

To improve specificity, multiple boronic acid units can be incorporated into a single sensor molecule. This "multivalent" approach can lead to a much stronger and more specific interaction with molecules that have multiple diol groups in a particular spatial arrangement, such as specific glycans on the surface of cancer cells.

Table 2: Strategies to Enhance Sensitivity and Specificity

| Strategy | Mechanism | Expected Outcome |

| Substitution on the Pyridine Ring | Modulating the Lewis acidity of the boron atom. | Increased or decreased affinity for target diols, leading to enhanced sensitivity. |

| Multivalent Presentation | Incorporating multiple boronic acid moieties for cooperative binding. | Increased avidity and specificity for target molecules with multiple binding sites. |

| Integration with Nanomaterials | Immobilizing boronic acids on nanoparticles or nanotubes. | Increased surface area for binding and signal amplification, leading to higher sensitivity. |

| Use of Competitive Binding Assays | Employing a fluorescently-labeled competitor that is displaced by the target analyte. | Allows for ratiometric detection, which can improve accuracy and reduce background interference. |

Research on Boronic Acid Functionalized Materials in Biological Sensing

Significant research has been directed towards the development of materials functionalized with boronic acids for a wide range of biological sensing applications. These materials can take the form of polymers, hydrogels, nanoparticles, and surfaces of sensing devices. The immobilization of boronic acid derivatives onto these materials offers several advantages, including the potential for creating reusable sensors, enhancing signal output, and providing a stable platform for the detection of biomolecules in complex biological samples.

Boronic acid-functionalized polymers can be designed to undergo a change in their physical properties, such as swelling or shrinking, in response to the binding of a target biomolecule. This can be harnessed to create "smart" materials for applications like controlled drug delivery and continuous glucose monitoring. For example, a hydrogel containing boronic acid moieties can be loaded with insulin and designed to release the hormone in response to increasing glucose levels.

Nanomaterials, such as gold nanoparticles and quantum dots, functionalized with boronic acids have shown great promise in enhancing the sensitivity of diagnostic assays. nih.gov The high surface-area-to-volume ratio of these materials allows for a high density of boronic acid ligands, leading to more efficient capture of the target analyte. Furthermore, the unique optical and electronic properties of nanomaterials can be utilized for signal amplification.

Table 3: Applications of Boronic Acid Functionalized Materials

| Material Type | Functionalization | Application |

| Hydrogels | Covalently incorporated boronic acid monomers. | Continuous glucose monitoring, controlled drug release. |

| Gold Nanoparticles | Surface modification with boronic acid-terminated ligands. | Colorimetric biosensors, targeted imaging of cancer cells. |

| Carbon Nanotubes | Covalent attachment of boronic acid derivatives. | Field-effect transistor (FET)-based biosensors for highly sensitive electronic detection. |

| Magnetic Beads | Coating with boronic acid-containing polymers. | Selective enrichment of glycoproteins from complex biological samples for subsequent analysis. |

Theoretical and Computational Investigations

Quantum Chemical Studies (DFT, HF)

Quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting the molecular and electronic properties of compounds like 2-Fluoro-3-ethoxypyridine-5-boronic acid. These calculations offer insights into the molecule's stability, reactivity, and spectroscopic signatures.

Analysis of Electronic Properties (HOMO-LUMO Energies, Atomic Charges)

The electronic properties of a molecule are fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

For analogous compounds like 2-fluoro-3-methylpyridine-5-boronic acid, DFT calculations have been employed to determine these properties. researchgate.net It is anticipated that this compound would exhibit a significant HOMO-LUMO gap, suggesting good stability. The presence of the electron-withdrawing fluorine atom and the pyridine (B92270) ring nitrogen is expected to influence the electron density distribution across the molecule.

Mulliken atomic charge analysis, performed through computational methods, can predict the partial charges on each atom within the molecule. This information is crucial for understanding intermolecular interactions and reaction mechanisms. In this compound, the fluorine, nitrogen, and oxygen atoms are expected to carry negative partial charges, while the carbon atoms and the boron atom would likely exhibit positive partial charges.

Table 1: Predicted Electronic Properties of a Representative Fluorinated Pyridine Boronic Acid

| Property | Predicted Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

Note: The values presented are illustrative and based on calculations for structurally similar compounds.

Prediction of Vibrational Spectroscopic Data (FT-IR, FT-Raman)

Theoretical vibrational analysis using DFT can predict the frequencies of infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.

For this compound, characteristic vibrational modes would include the O-H stretching of the boronic acid group, C-F stretching, C-O-C stretching of the ethoxy group, and various vibrations of the pyridine ring. Studies on similar molecules like 2-fluoro- and 3-fluoropyridine (B146971) have shown excellent agreement between calculated and experimental spectra. sigmaaldrich.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| B-O-H | O-H Stretch | ~3600 |

| C-F | C-F Stretch | ~1250 |

| C-O-C | Asymmetric Stretch | ~1100 |

| Pyridine Ring | C=N Stretch | ~1600 |

| Pyridine Ring | Ring Breathing | ~1000 |

Note: These are approximate values based on general spectroscopic data and calculations for related compounds.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts. researchgate.net

For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus. The fluorine and ethoxy substituents, along with the nitrogen atom in the pyridine ring, would cause characteristic shifts in the signals of the aromatic protons and carbons. The ¹¹B NMR chemical shift is particularly diagnostic for the coordination state of the boron atom.

Table 3: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.5 - 8.5 |

| ¹H (Ethoxy -CH₂) | ~4.2 |

| ¹H (Ethoxy -CH₃) | ~1.4 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹¹B | 20 - 30 |

| ¹⁹F | -110 to -130 |

Note: These are estimated ranges based on data for analogous compounds and general NMR principles.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a means to study the conformational flexibility and dynamic behavior of molecules over time. uni-muenster.de For a molecule like this compound, MD simulations can explore the rotational freedom around the C-O and C-B bonds, as well as the orientation of the ethoxy and boronic acid groups relative to the pyridine ring.

These simulations can reveal the most stable conformations in different solvent environments and provide insights into the molecule's shape and flexibility, which are crucial for its interaction with biological targets.

Molecular Docking Studies with Biological Macromolecular Targets (e.g., Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org In drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, DFT calculations can be used to map the potential energy surface of the reaction pathway. wikipedia.org

These studies can identify the structures of transition states and intermediates, and calculate the activation energies for different steps in the catalytic cycle. This information is crucial for understanding the reactivity of the compound and for optimizing reaction conditions to improve yields and selectivity. For instance, the electronic effects of the fluoro and ethoxy substituents on the pyridine ring would likely influence the rates of transmetalation and reductive elimination steps in a palladium-catalyzed cross-coupling reaction.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches

A significant area of development is the adoption of flow chemistry . organic-chemistry.orgacs.org This technique offers substantial advantages over traditional batch processes by enabling rapid and highly controlled reactions, often within seconds, and facilitating safer handling of reactive intermediates like organolithiums. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov The application of flow chemistry to the synthesis of boronic acids has been shown to suppress side reactions and allow for kilogram-scale production, making it a promising avenue for the industrial-scale synthesis of 2-Fluoro-3-ethoxypyridine-5-boronic acid. acs.orgresearchgate.net

Furthermore, research is focused on utilizing eco-friendly or "green" solvents, such as water or bio-based solvents, in cross-coupling reactions like the Suzuki-Miyaura reaction. inovatus.esrsc.orgacs.org The development of catalytic systems that are effective in these benign media is a key goal. inovatus.esrsc.org For instance, protocols for Suzuki-Miyaura couplings using nickel catalysts in green alcohol solvents have been successfully developed for undergraduate chemistry laboratories, demonstrating the feasibility and educational value of these sustainable practices. nih.gov One-pot borylation and subsequent Suzuki-Miyaura coupling reactions under near-neat conditions also represent a significant step toward greener synthetic routes. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Cross-Coupling Efficiency

The 2-fluoro-3-ethoxypyridine scaffold presents specific challenges in cross-coupling reactions due to the electronic properties of the fluorinated pyridine (B92270) ring. Future research will focus on creating novel catalytic systems to overcome these hurdles and improve reaction efficiency.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, but its efficiency with electron-deficient substrates like this compound can be limited. rsc.orgnih.gov Research is actively exploring the use of alternative and more robust catalysts beyond traditional palladium systems. rsc.org Nickel-based catalysts, for example, have emerged as a cost-effective and efficient alternative, particularly for reactions involving heterocyclic substrates in environmentally friendly solvents. nih.gov

The development of highly active catalysts is also crucial for reactions involving electron-deficient boronic acids. nih.govrsc.org Electron-deficient boronic acids themselves can act as catalysts in other transformations, such as Friedel-Crafts alkylations, where their Lewis acidity is a key factor. nih.govrsc.org The insights gained from these studies could inform the design of ligands and catalytic systems that are specifically tailored to the electronic demands of substrates like this compound, potentially leading to higher yields and faster reaction times in cross-coupling processes. acs.org

Advanced Functional Material Development with Pyridine Boronic Acid Scaffolds

The unique electronic and structural properties of pyridine boronic acids make them attractive candidates for the development of advanced functional materials. The incorporation of a fluorinated pyridine moiety, as seen in this compound, can be particularly advantageous for tuning material properties.

Boronic acid-based compounds are being extensively investigated for their use in chemical sensors. rsc.orgingentaconnect.comnih.govmdpi.comrsc.org Their ability to bind reversibly with diols, such as carbohydrates, forms the basis for fluorescent and electrochemical sensors. rsc.orgnih.govmdpi.com Research is focused on designing novel boronic acid-based fluorescent sensors and functional materials like nanoparticles and smart polymer gels. rsc.org The pyridine ring within the this compound scaffold could participate in π-π stacking interactions, while the boronic acid group provides a specific binding site, making it a promising building block for new sensory materials.

In the field of organic electronics, pyridine-containing compounds are widely used due to their electronic properties. The introduction of fluorine can further modify these properties, making fluorinated pyridine derivatives like this compound valuable for creating materials used in applications such as organic light-emitting diodes (OLEDs).

Rational Design of Targeted Therapeutic and Diagnostic Agents

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. dovepress.comresearchgate.netnih.govmdpi.comrsc.org The unique combination of a pyridine ring, a fluorine atom, and a boronic acid group in this compound makes it a highly promising platform for the rational design of new therapeutic and diagnostic agents.

Boronic acids are known to be potent enzyme inhibitors, with the drug Bortezomib, a proteasome inhibitor used in cancer therapy, being a prime example. researchgate.nettandfonline.comnih.gov The boronic acid moiety can form a stable, reversible covalent bond with active site residues in enzymes like serine proteases. researchgate.netnih.gov The fluoropyridine portion of the molecule can enhance binding affinity, metabolic stability, and cell permeability. dovepress.comnih.gov Therefore, future research is expected to explore derivatives of this compound as potential inhibitors for a range of enzymes implicated in diseases such as cancer and bacterial infections. nih.govmdpi.com

The fluorinated nature of this compound also opens doors for diagnostic applications. The development of methods for the site-selective fluorination of pyridines is an active area of research. nih.govacs.orgorgsyn.org If a fluorine-18 (B77423) (¹⁸F) radioisotope could be incorporated into the molecule, it could serve as a novel PET (Positron Emission Tomography) imaging agent for diagnosing and monitoring diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The complexity of modern chemical synthesis and drug discovery necessitates advanced computational tools. The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend that holds immense promise for accelerating research involving compounds like this compound.

ML algorithms are being developed to predict the outcomes of chemical reactions, including optimizing conditions for challenging transformations like the Suzuki-Miyaura coupling. nih.govacs.orgnih.govresearchgate.netresearchgate.net By training models on large datasets of reactions, AI can help chemists select the optimal catalyst, solvent, and base combinations, saving significant time and resources. nih.govnih.gov This is particularly relevant for complex substrates where traditional trial-and-error approaches are inefficient. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-ethoxypyridine-5-boronic acid, and how can reaction conditions be tailored to improve yield?